molecular formula C9H5F2NO2 B3110734 Methyl 4-cyano-2,3-difluorobenzoate CAS No. 1805635-29-3

Methyl 4-cyano-2,3-difluorobenzoate

Cat. No. B3110734
CAS RN: 1805635-29-3
M. Wt: 197.14
InChI Key: JXCCQXOALVABKF-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-2,3-difluorobenzoate” is a chemical compound with the CAS Number: 1805635-29-3 . It has a molecular weight of 197.14 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of “Methyl 4-cyano-2,3-difluorobenzoate” is C9H5F2NO2 . The InChI Code is 1S/C9H5F2NO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-cyano-2,3-difluorobenzoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.14 and is typically stored at room temperature .

Scientific Research Applications

Pharmaceutical Research

“Methyl 4-cyano-2,3-difluorobenzoate” is used in the synthesis of various pharmaceuticals . It has been used as a lead compound for the development of new drugs with anti-inflammatory and antitumor activities .

Industrial Chemicals

This compound is also used in the production of various industrial chemicals . Its unique properties make it a valuable component in a variety of chemical reactions.

Hepatitis B Research

“Methyl 2,3-Difluorobenzoate”, a similar compound, is used in the preparation of tricyclic carboxamides, which are modulators of the Hepatitis B core protein . This suggests that “Methyl 4-cyano-2,3-difluorobenzoate” could potentially have similar applications.

Analytical Chemistry

“Methyl 4-cyano-2,3-difluorobenzoate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . This makes it a useful compound in analytical chemistry for method development and validation.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-cyano-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCCQXOALVABKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-2,3-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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